molecular formula C19H17FN8O2 B1678019 Nelociguat CAS No. 625115-52-8

Nelociguat

Cat. No. B1678019
M. Wt: 408.4 g/mol
InChI Key: FTQHGWIXJSSWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501945B2

Procedure details

7.1 kg of the product of the formula (II) were suspended in 171.6 kg of ethyl acetate and 42 kg of ethanol, and the mixture was stirred at reflux (internal temperature about 73-74° C.) for 20 h. The suspension was cooled to RT and filtered off with suction, and the product was washed four times with in each case 12.2 kg of ethyl acetate. The product was then washed twice with in each case 12.2 kg of water to expel the ethyl acetate, and the moist product was dried under reduced pressure at 50° C. until its mass remained constant. The yield of pure product of the formula (I) was 4.3 kg or 84% of theory. The content of the product was more than 99% (HPLC).
[Compound]
Name
product
Quantity
7.1 kg
Type
reactant
Reaction Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
171.6 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(C)(C)=O.[NH2:5][C:6]1[C:11]([NH:12][C:13](=[O:16])[O:14][CH3:15])=[C:10]([NH2:17])[N:9]=[C:8]([C:18]2[C:26]3[C:21](=[N:22][CH:23]=[CH:24][CH:25]=3)[N:20]([CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[F:34])[N:19]=2)[N:7]=1>C(OCC)(=O)C.C(O)C>[NH2:5][C:6]1[C:11]([NH:12][C:13](=[O:16])[O:14][CH3:15])=[C:10]([NH2:17])[N:9]=[C:8]([C:18]2[C:26]3[C:21](=[N:22][CH:23]=[CH:24][CH:25]=3)[N:20]([CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[F:34])[N:19]=2)[N:7]=1 |f:0.1|

Inputs

Step One
Name
product
Quantity
7.1 kg
Type
reactant
Smiles
Step Two
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(C)C.NC1=NC(=NC(=C1NC(OC)=O)N)C1=NN(C2=NC=CC=C21)CC2=C(C=CC=C2)F
Step Three
Name
Quantity
171.6 kg
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
42 kg
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
73.5 (± 0.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
the product was washed four times with in each case 12.2 kg of ethyl acetate
WASH
Type
WASH
Details
The product was then washed twice with in each case 12.2 kg of water
CUSTOM
Type
CUSTOM
Details
the moist product was dried under reduced pressure at 50° C. until its mass

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=C1NC(OC)=O)N)C1=NN(C2=NC=CC=C21)CC2=C(C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.